molecular formula C12H22O B14312699 Dodec-6-en-3-one CAS No. 112919-26-3

Dodec-6-en-3-one

Cat. No.: B14312699
CAS No.: 112919-26-3
M. Wt: 182.30 g/mol
InChI Key: FJRWXYQODVOSKB-UHFFFAOYSA-N
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Description

Dodec-6-en-3-one is a high-purity unsaturated ketone of interest in several advanced research fields. This compound serves as a valuable building block and reference standard in organic synthesis and analytical chemistry. Researchers utilize this structural motif in the study of insect pheromones, as related dodecenol compounds have been identified as trail-following pheromones in termites . In flavor and fragrance research, the ketone functional group and alkene chain can contribute to waxy, citrus, or fatty odor profiles, similar to those found in related flavor compounds like 2-dodecenal . The lactone motif, often derived from fatty acid pathways, is known for advantageous properties as a volatile signal, including higher vapor pressure and better passage through lipophilic membranes . This compound is provided as a For Research Use Only (RUO) material, strictly for laboratory analysis and non-diagnostic R&D. It is not for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

112919-26-3

Molecular Formula

C12H22O

Molecular Weight

182.30 g/mol

IUPAC Name

dodec-6-en-3-one

InChI

InChI=1S/C12H22O/c1-3-5-6-7-8-9-10-11-12(13)4-2/h8-9H,3-7,10-11H2,1-2H3

InChI Key

FJRWXYQODVOSKB-UHFFFAOYSA-N

Canonical SMILES

CCCCCC=CCCC(=O)CC

Origin of Product

United States

Advanced Synthetic Methodologies for Dodec 6 En 3 One and Its Stereoisomers

Stereoselective Synthesis of Dodec-6-en-3-one

Stereochemical control is paramount in modern organic synthesis. For this compound, this involves controlling the geometry of the C6-C7 double bond (diastereoselectivity) and, for its derivatives, the creation of chiral centers (enantioselectivity).

While this compound itself is achiral, enantioselective methods are crucial for synthesizing derivatives with stereocenters, typically at the α-position (C2 or C4). One powerful strategy involves the asymmetric α-functionalization of a ketone precursor.

A notable approach is the copper-catalyzed enantiodivergent synthesis of β,γ-unsaturated ketones. nih.govresearchgate.net This methodology allows for the construction of an α-tertiary stereocenter with high enantioselectivity. A plausible route to an α-substituted this compound derivative could involve the reaction of an acyl fluoride (B91410) with a specifically substituted 1,3-butadienyl silane, catalyzed by a copper complex with a chiral ligand like (R,R)-Ph-BPE. The geometry of the resulting double bond (E or Z) can be controlled by the choice of the silyl (B83357) group on the diene precursor. nih.govresearchgate.net

Another strategy is the direct enantioselective allylation of a ketone enolate. Organocatalytic methods, such as Singly Occupied Molecular Orbital (SOMO) catalysis, have been developed for the α-allylation of ketones. pnas.org A proposed synthesis could involve the reaction of the enamine derived from pentan-3-one and a chiral imidazolidinone catalyst with a suitable C7 allylic partner under oxidative conditions. Similarly, transition-metal catalysis, for example using a rhodium-bisoxazolinephosphine system, can achieve highly enantioselective allylic alkylation of ketone enolates with allylic carbonates. organic-chemistry.org

These methods provide access to chiral building blocks that are valuable for the synthesis of complex natural products and pharmaceuticals.

Diastereoselective control in this context primarily refers to the selective formation of either the (E)- or (Z)-isomer of the C6-C7 double bond. The Wittig reaction and its variants are classic and powerful tools for this purpose.

The reaction of heptanal (B48729) with a phosphorus ylide, such as 1-(triphenylphosphoranylidene)-butan-2-one, can form the this compound skeleton. The stereochemical outcome is highly dependent on the nature of the ylide and the reaction conditions. wikipedia.orgorganic-chemistry.org

Z-Selectivity: Non-stabilized or semi-stabilized ylides, typically run under salt-free conditions at low temperatures, favor the formation of a cis-oxaphosphetane intermediate, which decomposes to the (Z)-alkene. wikipedia.orgmasterorganicchemistry.com

E-Selectivity: Stabilized ylides, such as those bearing a ketone group, are more thermodynamically controlled and tend to form the more stable trans-oxaphosphetane, leading predominantly to the (E)-alkene. organic-chemistry.org The Schlosser modification, which involves deprotonation-reprotonation of the betaine (B1666868) intermediate using phenyllithium, can be used to isomerize the intermediate and furnish the (E)-alkene with high selectivity, even from non-stabilized ylides. wikipedia.org

The Horner-Wadsworth-Emmons (HWE) reaction offers a highly reliable alternative, generally providing excellent (E)-selectivity. wikipedia.orgorganic-chemistry.org This reaction involves the condensation of an aldehyde (heptanal) with a phosphonate (B1237965) carbanion, such as that generated from diethyl (2-oxobutyl)phosphonate. The formation of the thermodynamically favored anti-intermediate leads to the (E)-alkene. organic-chemistry.orgslideshare.net For the synthesis of the (Z)-isomer, the Still-Gennari modification, which employs phosphonates with electron-withdrawing groups (e.g., trifluoroethyl esters) and strong, non-coordinating bases (e.g., KHMDS) in the presence of a crown ether, can be utilized to accelerate the elimination from the syn-intermediate, yielding the (Z)-alkene with high selectivity. wikipedia.orgnrochemistry.com

Table 1. Comparison of Olefination Methods for Diastereoselective Synthesis of this compound
MethodTypical ReagentsPrimary ProductTypical Selectivity (E:Z)
Standard Wittig (Stabilized Ylide)Heptanal, Ph₃P=CHCOEt, Toluene(E)-Dodec-6-en-3-one>90:10
Salt-Free Wittig (Semi-stabilized Ylide)Heptanal, Ph₃P=CHCOEt, NaHMDS, THF(Z)-Dodec-6-en-3-one>10:90
Horner-Wadsworth-Emmons (HWE)Heptanal, (EtO)₂P(O)CH₂COEt, NaH, THF(E)-Dodec-6-en-3-one>95:5
Still-Gennari Modification (HWE)Heptanal, (CF₃CH₂O)₂P(O)CH₂COEt, KHMDS, 18-crown-6, THF(Z)-Dodec-6-en-3-one<5:95

Organometallic Catalysis in this compound Synthesis

Organometallic catalysis provides highly efficient and selective methods for constructing the carbon framework of this compound.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthesis for forming C-C bonds. The Suzuki-Miyaura coupling, in particular, is a versatile method for constructing ketones. organic-chemistry.org A plausible synthesis for this compound could involve the coupling of an acyl chloride with an organoboronic acid. mdpi.comnsf.gov For example, the reaction of pent-3-enoyl chloride with heptylboronic acid in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base would yield the target ketone. This approach benefits from the mild reaction conditions and high functional group tolerance. organic-chemistry.org

Alternatively, ketones can be directly coupled with arylboronates via the activation of unstrained C-C bonds, offering another innovative route. nih.gov Iron-catalyzed cross-dehydrogenative coupling between the C(sp³)–H bonds of a ketone and a methylarene has also been reported for synthesizing α,β-unsaturated ketones and could be adapted for related structures. nih.gov

Table 2. Proposed Suzuki-Miyaura Coupling for this compound Synthesis
Coupling PartnersCatalyst System (Ex.)BaseSolventExpected Outcome
Pent-3-enoyl chloride + Heptylboronic acidPd(PPh₃)₄ (3 mol%)K₃PO₄TolueneHigh yield of this compound
Ethyl 3-oxopentanoate (B1256331) (as enolate) + 1-Bromohept-1-enePd(dba)₂ / SPhosLiHMDSDioxaneFormation of precursor, requires decarboxylation
Hept-1-enylboronic acid + Propionyl chloridePdCl₂(dppf) (2 mol%)Cs₂CO₃THFSynthesis of Dodec-4-en-3-one (isomer)

Olefin metathesis is a powerful reaction for the formation of carbon-carbon double bonds. mdpi.com A cross-metathesis (CM) reaction between two simpler olefins presents a direct and atom-economical route to this compound. For instance, the reaction between 1-octene (B94956) and ethyl vinyl ketone, catalyzed by a ruthenium-based catalyst, could form the desired product.

The choice of catalyst is critical for success, especially when one of the partners is an α,β-unsaturated ketone, which can be a challenging substrate. Second- and third-generation Grubbs catalysts or Hoveyda-Grubbs catalysts, which feature N-heterocyclic carbene (NHC) ligands, exhibit higher activity and greater tolerance for polar functional groups, making them suitable for this transformation. nih.govacs.orgnih.gov These catalysts have been successfully employed in the cross-metathesis of allylic alcohols with acrylates to form γ-keto-α,β-unsaturated esters, demonstrating their utility with oxygenated substrates. acs.org

Table 3. Potential Catalysts for Cross-Metathesis Synthesis of this compound
CatalystGenerationKey FeaturesSuitability for Ketone Substrates
Grubbs IFirstModerate activity, sensitive to functional groupsLow to moderate
Grubbs IISecondHigh activity, increased functional group toleranceGood to excellent
Hoveyda-Grubbs IISecondHigh stability, allows for lower catalyst loading, recyclableExcellent
Grubbs IIIThirdFast initiation, high activityExcellent

Organocatalytic Routes to this compound

Organocatalysis, which uses small organic molecules to catalyze reactions, offers a metal-free alternative for the synthesis of complex molecules. For β,γ-unsaturated ketones, key strategies involve the functionalization of aldehydes or ketones via enamine or dienamine intermediates. semanticscholar.org

A potential route to a this compound precursor involves the organocatalytic γ-functionalization of an α,β-unsaturated aldehyde. For example, the reaction of crotonaldehyde (B89634) with an organometallic nucleophile (e.g., a pentyl Grignard reagent) in the presence of a chiral secondary amine catalyst could generate a chiral alcohol, which could then be oxidized to the target ketone.

More directly, the asymmetric allylic alkylation of a ketone can be achieved using organocatalysts. The enamine formed from pentan-3-one and a chiral prolinol-derived catalyst could react with an allylic electrophile, such as 1-bromohept-2-ene, to forge the C4-C5 bond. This approach could potentially establish a stereocenter at the C4 position if a substituted electrophile is used. While the direct α-allylation of simple ketones is challenging, significant progress has been made, including protocols that proceed via SOMO-catalysis for cyclic ketones pnas.org and dual catalysis systems involving palladium and proline for the allylation of ketones with alkynes. researchgate.net These principles could be extended to the synthesis of chiral derivatives of this compound.

Photochemical Synthesis Pathways to this compound Analogues

Photochemical reactions offer unique pathways for the synthesis and modification of organic molecules, often providing access to structures that are difficult to obtain through traditional thermal reactions. In the context of this compound analogues, photochemical methods, particularly [2+2] cycloadditions, present a powerful tool for constructing cyclobutane (B1203170) rings, which can serve as versatile intermediates for further transformations. organicreactions.orgnih.gov

The core principle of these reactions lies in the photoexcitation of an enone, which then reacts with an alkene to form a cyclobutane ring. wikipedia.org The efficiency and stereoselectivity of these cycloadditions can be influenced by various factors, including the nature of the enone and alkene, the solvent, and the presence of photosensitizers. illinois.edu For acyclic enones, such as analogues of this compound, visible light photocatalysis has emerged as a particularly effective method, overcoming the challenges of competing cis-trans isomerization that often plague direct UV irradiation approaches. nih.gov

A hypothetical photochemical synthesis of a this compound analogue could involve the [2+2] cycloaddition of a simplified enone with an alkene, followed by ring-opening or further functionalization to yield the desired dodecenone framework. The regioselectivity of the cycloaddition, affording either "head-to-head" or "head-to-tail" products, is a critical aspect that can be controlled by the electronic properties of the reactants. illinois.edu

Reactant 1 (Enone Analogue)Reactant 2 (Alkene)Catalyst/ConditionsProduct TypePotential Application
Hept-2-en-1-onePent-1-eneRu(bpy)₃²⁺, visible lightCyclobutane adductIntermediate for dodecenone synthesis
Oct-3-en-2-oneBut-1-eneUV irradiationCyclobutane adductPrecursor for functionalized ketones
Non-4-en-3-onePropyleneAcetophenone (sensitizer), UV lightCyclobutane adductBuilding block for complex lipids

Enzyme-Catalyzed Biotransformations in this compound Derivatization

Enzyme-catalyzed reactions, or biotransformations, have gained significant traction in organic synthesis due to their high selectivity (chemo-, regio-, and enantio-), mild reaction conditions, and environmentally benign nature. wikipedia.org For the derivatization of this compound and its stereoisomers, enzymes offer powerful tools for introducing chirality and performing specific chemical modifications.

Lipases are a particularly versatile class of enzymes for the derivatization of ketones and their corresponding alcohols. nih.gov They can be employed in the kinetic resolution of racemic secondary alcohols, which can be obtained from the reduction of the ketone functionality in this compound. This process involves the selective acylation of one enantiomer of the alcohol, allowing for the separation of the two enantiomers. The choice of lipase, acyl donor, and solvent are crucial parameters for achieving high enantioselectivity. mdpi.com

Furthermore, oxidoreductases can be utilized for the asymmetric reduction of the prochiral ketone in this compound to produce an optically active secondary alcohol. acs.org These enzymes, often found in microorganisms, can exhibit high stereoselectivity, providing access to either the (R)- or (S)-alcohol depending on the specific enzyme used.

The biotransformation of aliphatic ketones by various microorganisms has also been reported, demonstrating the potential for whole-cell systems in the modification of this compound. nih.govresearchgate.net These systems can perform a range of reactions, including reductions and oxidations, at various positions on the molecule.

Enzyme ClassReaction TypeSubstrateProductKey Advantage
LipaseKinetic Resolution (Acylation)(±)-Dodec-6-en-3-ol(R)-Dodec-6-en-3-ol and (S)-Dodec-6-en-3-yl acetateHigh enantioselectivity
KetoreductaseAsymmetric ReductionThis compound(S)-Dodec-6-en-3-olDirect access to a single enantiomer
MonooxygenaseOxidationThis compoundHydroxylated this compoundRegiospecific functionalization

Strategic Total Synthesis Approaches to Complex this compound-Containing Structures

The total synthesis of complex natural products often relies on the development of efficient and strategic synthetic routes. For structures containing the this compound moiety, which can be found in some insect pheromones and other natural products, retrosynthetic analysis and the development of novel reaction cascades are crucial for devising convergent and atom-economical syntheses. nih.govresearchgate.netnih.govrsc.org

Retrosynthetic Analyses and Disconnection Strategies

Retrosynthetic analysis is a problem-solving technique that deconstructs a target molecule into simpler, commercially available starting materials. deanfrancispress.comairitilibrary.comyoutube.com For a complex molecule containing the this compound core, key disconnections would likely target the carbon-carbon bonds that form the backbone of the molecule and the introduction of the enone functionality.

A primary disconnection strategy could involve a Wittig-type reaction or a Horner-Wadsworth-Emmons olefination to form the C6-C7 double bond. This would break the molecule into two smaller fragments: a C6 aldehyde or ketone and a C6 phosphonium (B103445) ylide or phosphonate ester. Another approach could be a Grignard or organolithium addition to an α,β-unsaturated aldehyde to form the alcohol precursor to the ketone.

Functional group interconversion (FGI) is another important aspect of retrosynthesis. deanfrancispress.com The enone functionality of this compound could be retrosynthetically derived from an allylic alcohol through oxidation, or from an alkyne via hydration.

Disconnection ApproachKey ReactionPrecursors
C6-C7 OlefinationWittig ReactionHexan-3-one and a C6-phosphonium ylide
C3-C4 Bond FormationGrignard AdditionPent-1-en-3-one and a heptyl magnesium bromide
Functional Group InterconversionOxidationDodec-6-en-3-ol

Development of Novel Cascade and Domino Reactions

A potential cascade reaction could be initiated by a Michael addition to an α,β-unsaturated ketone, followed by an intramolecular aldol (B89426) condensation to construct a cyclic intermediate, which could then be fragmented to reveal the this compound skeleton. Another possibility is a transition-metal-catalyzed cascade involving cross-coupling and cyclization steps.

The synthesis of α,β-unsaturated ketones via the oxidative C-C coupling of ketones and primary alcohols over a heterogeneous catalyst represents a base-free cascade approach that could be adapted for the synthesis of this compound analogues. rsc.org

Cascade InitiatorSubsequent ReactionsProduct Type
Michael AdditionIntramolecular Aldol, FragmentationAcyclic enone
Palladium-catalyzed cross-couplingIsomerization, OxidationConjugated enone
Aldol CondensationDehydration, Isomerizationα,β-Unsaturated ketone

Elucidation of Reaction Mechanisms and Reactivity Profiles of Dodec 6 En 3 One

Mechanistic Investigations of Electrophilic Additions to the Alkene Moiety of Dodec-6-en-3-one

The carbon-carbon double bond in this compound is electron-rich due to the presence of π-electrons, making it susceptible to attack by electrophiles. libretexts.orglibretexts.org An electrophilic addition reaction involves the breaking of the π bond and the formation of two new sigma bonds. wikipedia.org The general mechanism proceeds in a two-step fashion.

First, the electrophile (E⁺) attacks the double bond, taking the π electrons to form a new sigma bond with one of the carbon atoms. This results in the formation of a carbocation intermediate on the adjacent carbon. The stability of this carbocation is a key factor in determining the reaction's regioselectivity. According to Markovnikov's rule, in the addition of a protic acid (HX) to an asymmetric alkene, the hydrogen atom attaches to the carbon with more hydrogen substituents, leading to the more stable carbocation. wikipedia.org For this compound, the carbonyl group's electron-withdrawing nature can influence the stability of the carbocation intermediate.

In the second step, a nucleophile (Nu⁻) attacks the positively charged carbon, forming the second sigma bond and yielding the final addition product. libretexts.org

Table 1: Examples of Electrophilic Addition Reactions

ReactantReagentProductDescription
This compoundHBr7-Bromo-dodecan-3-one and 6-Bromo-dodecan-3-oneHydrobromination follows Markovnikov's rule, but the electronic effect of the distant carbonyl group is minimal, potentially leading to a mixture of isomers.
This compoundBr₂6,7-Dibromo-dodecan-3-oneBromination proceeds via a cyclic bromonium ion intermediate, typically resulting in anti-addition of the bromine atoms. libretexts.org
This compoundH₂O, H₂SO₄ (catalyst)7-Hydroxy-dodecan-3-oneAcid-catalyzed hydration follows Markovnikov's rule, leading to the formation of an alcohol. wikipedia.org

Nucleophilic Reactions at the Carbonyl Center of this compound

The carbonyl group (C=O) is highly polarized, with the carbon atom bearing a partial positive charge and the oxygen atom a partial negative charge. ncert.nic.insavemyexams.com This makes the carbonyl carbon an electrophilic center, susceptible to attack by nucleophiles. medlifemastery.com In a nucleophilic addition reaction, the nucleophile adds to the carbonyl carbon, breaking the C=O π bond and forming a tetrahedral alkoxide intermediate. libretexts.org Subsequent protonation of the alkoxide yields an alcohol. ksu.edu.sa

Aldehydes are generally more reactive than ketones in nucleophilic additions due to both steric and electronic factors. ncert.nic.in In this compound, the ketone is susceptible to a range of nucleophiles.

Table 2: Examples of Nucleophilic Addition Reactions

ReactantReagentProductDescription
This compound1. CH₃MgBr (Grignard) 2. H₃O⁺3-Methyl-dodec-6-en-3-olThe Grignard reagent acts as a carbon nucleophile, attacking the carbonyl carbon to form a tertiary alcohol after acidic workup. rutgers.edu
This compound1. NaCN, H⁺ (catalyst) 2. H₃O⁺3-Cyano-3-hydroxy-dodec-6-eneAddition of hydrogen cyanide forms a cyanohydrin. The reaction is typically base-catalyzed. ncert.nic.in
This compound1. LiAlH₄ (Lithium aluminum hydride) 2. H₃O⁺Dodec-6-en-3-olHydride reagents deliver a hydride ion (H⁻) to the carbonyl carbon, reducing the ketone to a secondary alcohol. ksu.edu.salibretexts.org

Pericyclic Reactions Involving the this compound Framework

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. wikipedia.orgunina.it They are characterized by a continuous reorganization of electrons and are often highly stereospecific. msu.edu The this compound framework, containing both a π-system from the alkene and the carbonyl group, can potentially participate in several types of pericyclic reactions.

The main classes of pericyclic reactions include cycloadditions, electrocyclic reactions, and sigmatropic rearrangements. wikipedia.org For example, the alkene moiety of this compound could act as a dienophile in a Diels-Alder reaction, a [4+2] cycloaddition, with a suitable conjugated diene. ebsco.com The electron-withdrawing effect of the adjacent carbonyl group would activate the double bond for this type of reaction.

Electrocyclic reactions involve the formation of a sigma bond and the consumption of a π bond (or the reverse) within a single conjugated system. ebsco.com While this compound itself does not possess a conjugated diene system required for a typical electrocyclic ring closure, derivatives could be synthesized to undergo such transformations. Sigmatropic rearrangements involve the migration of a sigma bond across a π-system. msu.edu

Radical Reactions and Their Application in this compound Transformations

Radical reactions involve intermediates with unpaired electrons. These reactions typically proceed via a chain mechanism consisting of initiation, propagation, and termination steps. bham.ac.uk The alkene functionality in this compound is a potential site for radical addition.

For instance, the addition of hydrogen bromide (HBr) in the presence of peroxides occurs via a radical mechanism. In contrast to the electrophilic addition, this reaction proceeds with anti-Markovnikov regioselectivity. The reaction is initiated by the homolytic cleavage of the peroxide, which then abstracts a hydrogen atom from HBr to generate a bromine radical. This radical adds to the double bond at the carbon that results in the more stable carbon radical intermediate. The propagation cycle continues with the carbon radical abstracting a hydrogen atom from another HBr molecule.

The allylic positions (C5 and C8) are also susceptible to radical reactions, such as allylic halogenation, through the formation of a resonance-stabilized allylic radical.

Oxidation and Reduction Chemistry of this compound

Oxidation and reduction reactions involve changes in the oxidation state of the carbon atoms. wikipedia.orgmasterorganicchemistry.com For this compound, selective oxidation or reduction of either the alkene or the carbonyl group is a key challenge and a powerful synthetic tool.

The carbonyl group of a ketone can be reduced to a secondary alcohol. youtube.com In the presence of a carbon-carbon double bond, selective reduction of the carbonyl is crucial. This can be achieved using specific reducing agents that are chemoselective for the carbonyl group.

Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent that is highly effective for the reduction of aldehydes and ketones but does not typically reduce isolated alkenes. libretexts.orgyoutube.com The reaction involves the nucleophilic attack of a hydride ion from the borohydride complex onto the electrophilic carbonyl carbon. libretexts.org Another common method is the Meerwein-Ponndorf-Verley (MPV) reduction, which uses a secondary alcohol as the hydride source and an aluminum alkoxide catalyst, offering high chemoselectivity for the carbonyl group. mdpi.com

Table 3: Reagents for Selective Carbonyl Reduction

ReagentProductConditionsSelectivity
Sodium Borohydride (NaBH₄)Dodec-6-en-3-olTypically in alcoholic solvents (methanol, ethanol)High selectivity for C=O over isolated C=C
Lithium Aluminum Hydride (LiAlH₄)Dodec-6-en-3-olEthereal solvents (e.g., diethyl ether, THF), followed by aqueous workupStronger, less selective than NaBH₄, but generally reduces C=O faster than isolated C=C. libretexts.org
Meerwein-Ponndorf-Verley (MPV)Dodec-6-en-3-olIsopropanol, Al(O-i-Pr)₃ catalystExcellent chemoselectivity for the carbonyl group. mdpi.com

The selective reduction (hydrogenation) of the carbon-carbon double bond in the presence of a carbonyl group can be achieved through catalytic hydrogenation. organic-chemistry.org The choice of catalyst is critical for achieving the desired selectivity.

Heterogeneous catalysts like Palladium on carbon (Pd/C) or Platinum oxide (PtO₂) under hydrogen gas (H₂) are commonly used. Under controlled conditions (e.g., low pressure and temperature), it is often possible to selectively reduce the alkene without affecting the ketone. Homogeneous catalysts, such as Wilkinson's catalyst (RhCl(PPh₃)₃), can also provide high selectivity for the hydrogenation of less substituted alkenes. thieme-connect.de

Table 4: Reagents for Selective Alkene Reduction

ReagentProductConditionsSelectivity
H₂, Pd/CDodecan-3-oneHydrogen gas, Palladium on carbon catalystGenerally reduces C=C bonds selectively over ketones under mild conditions. organic-chemistry.org
H₂, RhCl(PPh₃)₃ (Wilkinson's catalyst)Dodecan-3-oneHomogeneous catalysis, typically in organic solventsHighly selective for the reduction of alkenes.
Diimide (N₂H₂)Dodecan-3-oneGenerated in situ, e.g., from hydrazine (B178648) and an oxidantChemoselective for non-polar multiple bonds (C=C, C≡C).

Oxidative Cleavage and Functionalization

The carbon-carbon double bond in this compound is a prime site for oxidative cleavage and various functionalization reactions. These transformations are fundamental in synthetic chemistry for breaking down larger molecules into smaller, often more functionalized, fragments or for introducing new functional groups.

Oxidative Cleavage

The most definitive method for cleaving the C=C double bond in this compound is ozonolysis. byjus.comlibretexts.org This reaction involves treating the alkene with ozone (O₃), which breaks the double bond to form an unstable intermediate called an ozonide. aakash.ac.inmasterorganicchemistry.com Subsequent treatment of the ozonide, known as the workup, determines the final products. masterorganicchemistry.commasterorganicchemistry.com

Reductive Workup: Using a mild reducing agent like dimethyl sulfide (B99878) (DMS) or zinc metal with water (Zn/H₂O) cleaves the ozonide to yield aldehydes and/or ketones. libretexts.org For this compound, this process would break the molecule at the C6-C7 double bond. The C1-C6 fragment, containing the original ketone, would yield 3-oxohexanal. The C7-C12 fragment would yield hexanal (B45976).

Oxidative Workup: Employing an oxidizing agent like hydrogen peroxide (H₂O₂) for the workup converts any initially formed aldehydes into carboxylic acids. libretexts.orgmasterorganicchemistry.com In the case of this compound, the 3-oxohexanal fragment would be oxidized to 3-oxohexanoic acid, while the hexanal fragment would become hexanoic acid.

The predicted products from the ozonolysis of this compound are summarized in the table below.

Workup ConditionPredicted Products
Reductive (e.g., O₃ then DMS or Zn/H₂O)3-Oxohexanal and Hexanal
Oxidative (e.g., O₃ then H₂O₂)3-Oxohexanoic acid and Hexanoic acid

Functionalization of the Double Bond

Beyond cleavage, the double bond can be functionalized to introduce other groups. The ethylaluminium dichloride (EtAlCl₂)-induced Friedel-Crafts acylation is a versatile method for functionalizing unsaturated fatty compounds to yield β,γ-unsaturated ketones. aocs.org Other common reactions include:

Epoxidation: Reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), would convert the C=C double bond into an epoxide, yielding 6,7-epoxydodecan-3-one.

Dihydroxylation: Treatment with osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (B83412) (KMnO₄) would add hydroxyl groups across the double bond, resulting in the formation of dodecane-6,7-diol-3-one.

Rearrangement Reactions and Isomerization Pathways of this compound

Isomerization and rearrangement reactions modify the molecular structure of this compound, leading to constitutional isomers or stereoisomers with potentially different chemical properties. These transformations can be induced by heat, light (photochemistry), or catalysts (acid or base). numberanalytics.com

Isomerization

Cis-Trans (E/Z) Isomerization: The C6=C7 double bond in this compound can exist as either the E (trans) or Z (cis) isomer. Interconversion between these stereoisomers can be achieved photochemically. slideshare.netiupac.org This process involves irradiating the molecule with light, which excites the π-electrons to a higher energy state where rotation around the carbon-carbon bond becomes possible. psgcas.ac.in Catalytic methods using acids or specific transition metal complexes can also facilitate this isomerization. apexmolecular.com

Positional Isomerization (Deconjugation/Conjugation): The position of the double bond can migrate along the carbon chain. Under acidic or basic conditions, a non-conjugated β,γ-unsaturated ketone can equilibrate with its more stable conjugated α,β-isomer. vaia.comlibretexts.org For this compound (a γ,δ-unsaturated ketone), acid or base catalysis could facilitate the migration of the double bond to form the conjugated systems, Dodec-4-en-3-one (α,β-unsaturated) or Dodec-5-en-3-one (β,γ-unsaturated). The α,β-unsaturated isomer is generally the most thermodynamically stable product due to the conjugation between the alkene and the ketone. wikipedia.org Photochemical methods have also been developed for the deconjugation of α,β-unsaturated ketones to their β,γ-isomers. nih.gov

Isomerization TypePotential Isomer(s)Typical Conditions
Geometric Isomerization(E)-Dodec-6-en-3-one or (Z)-Dodec-6-en-3-onePhotochemical (light), Acid Catalysis
Positional IsomerizationDodec-5-en-3-one (β,γ-unsaturated) Dodec-4-en-3-one (α,β-unsaturated)Acid or Base Catalysis

Rearrangement Reactions

Rearrangement reactions involve the migration of an atom or group within the molecule, leading to a significant structural reorganization. wiley-vch.de

Photochemical Rearrangements: Unsaturated ketones are known to undergo a variety of photochemical rearrangements. magadhmahilacollege.org For instance, β,γ-unsaturated ketones can undergo a 1,3-acyl shift upon direct irradiation or an oxa-di-π-methane rearrangement upon sensitized irradiation to form cyclopropyl (B3062369) ketones. researchgate.net While this compound is a γ,δ-unsaturated ketone, photochemical excitation could potentially lead to complex intramolecular cycloadditions or rearrangements depending on the specific reaction conditions.

Acid-Catalyzed Rearrangements: Strong acidic conditions can promote rearrangements involving carbocation intermediates. For this compound, protonation of the ketone or the double bond could initiate hydride or alkyl shifts, although such reactions would likely lead to a complex mixture of products without specific directing groups. The acid-catalyzed isomerization of γ-hydroxy α,β-enones to γ-diones is a known transformation, highlighting the types of rearrangements possible in related systems. acs.orgacs.org

The specific pathways and products for these reactions in this compound would require dedicated experimental investigation to be confirmed.

Advanced Spectroscopic Characterization and Structural Elucidation of Dodec 6 En 3 One

Vibrational Spectroscopy (IR, Raman) of Dodec-6-en-3-one

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a detailed fingerprint of a molecule's functional groups and skeletal structure. auremn.org.brwikipedia.org For this compound, the spectra are expected to show characteristic bands for a non-conjugated ketone, an internal disubstituted alkene, and long aliphatic chains.

The primary functional groups in this compound each give rise to distinct vibrational modes. The key to interpreting the IR and Raman spectra is to identify these characteristic frequencies, which are summarized in the table below.

The most prominent feature in the IR spectrum is expected to be the strong carbonyl (C=O) stretching absorption. For a saturated, acyclic ketone, this band typically appears around 1715 cm⁻¹. msu.edu The carbon-carbon double bond (C=C) stretch of the internal alkene is expected in the 1670-1650 cm⁻¹ region; this absorption is often weak in the IR spectrum, particularly for a symmetrically substituted trans-alkene, but may be stronger and more easily observed in the Raman spectrum. scribd.com

The sp²-hybridized C-H bonds of the alkene group give rise to stretching vibrations above 3000 cm⁻¹, typically in the 3030-3000 cm⁻¹ range. msu.edu These are distinct from the sp³-hybridized C-H stretching vibrations of the alkyl chains, which appear just below 3000 cm⁻¹. Other important vibrations include the various C-H bending modes (scissoring, rocking, and wagging) of the methylene (B1212753) (CH₂) and methyl (CH₃) groups, which populate the fingerprint region (below 1500 cm⁻¹). scifiniti.com

Table 1: Expected Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Typical IR IntensityTypical Raman Intensity
C=O (Ketone)Stretching (ν)1720 - 1705StrongMedium
C=C (Alkene)Stretching (ν)1670 - 1650Weak to MediumMedium to Strong
=C-H (Alkene)Stretching (ν)3030 - 3000MediumMedium
=C-H (Alkene)Out-of-Plane Bending (δ)980 - 960 (trans) / 730 - 675 (cis)StrongWeak
-C-H (Alkyl)Stretching (ν)2960 - 2850StrongStrong
-CH₂-Scissoring (δ)1470 - 1450MediumMedium
-CH₃Bending (δ)1450 & 1375MediumMedium

Infrared spectroscopy can be a tool for the conformational analysis of flexible molecules, although the interpretation can be complex. auremn.org.br For this compound, conformational flexibility exists in the two long alkyl chains attached to the carbonyl and alkene groups. Different rotational isomers (rotamers) arising from rotation around the C-C single bonds can, in principle, give rise to distinct vibrational frequencies.

This analysis often focuses on the fingerprint region (1400-600 cm⁻¹), where complex vibrations like CH₂ rocking and wagging modes occur. The frequencies of these modes can be sensitive to the local conformation of the alkyl chain (i.e., the relative population of trans and gauche conformers). However, for a long-chain, non-crystalline compound at room temperature, the large number of possible conformations leads to a broadening of absorption bands, making it very difficult to assign bands to specific conformers from a standard IR spectrum alone. scribd.com

More advanced techniques are typically required to extract detailed conformational data. These may include:

Low-Temperature Spectroscopy: Recording spectra at cryogenic temperatures in an inert matrix (like argon) can "freeze" out specific conformers, allowing for their individual spectra to be resolved.

Computational Chemistry: Density Functional Theory (DFT) calculations can be used to predict the vibrational spectra for different stable conformers. Comparing these theoretical spectra with high-resolution experimental data can aid in band assignment. scifiniti.com

Isotopic Labeling: As demonstrated in studies of complex lipids, specific deuteration of a methylene group (CD₂) introduces new C-D vibrational modes whose frequencies are highly sensitive to the local trans/gauche conformation, providing a precise probe for specific locations along the chain.

Electronic Spectroscopy (UV-Vis) of this compound

UV-Visible spectroscopy probes the electronic transitions within a molecule by measuring the absorption of light as a function of wavelength. azooptics.com In this compound, the two chromophores—the carbonyl group (C=O) and the carbon-carbon double bond (C=C)—are electronically isolated. Therefore, they are expected to absorb UV radiation independently, and the spectrum will be a superposition of the absorptions of a simple ketone and a simple alkene.

The primary electronic transitions expected for this molecule are:

n → π* Transition: This transition involves the excitation of a non-bonding electron (from one of the lone pairs on the oxygen atom) to the antibonding π* orbital of the carbonyl group. For isolated ketones, this is a symmetry-forbidden transition, resulting in a weak absorption band (low molar absorptivity, ε) at a relatively long wavelength. upi.edu

π → π* Transition: This transition involves the excitation of an electron from the bonding π orbital to the antibonding π* orbital. For the isolated C=C double bond, this is an allowed transition and is therefore intense (high ε). However, it occurs at a high energy, and the absorption maximum (λmax) is typically found in the vacuum UV region, below 200 nm, which is outside the range of standard laboratory UV-Vis spectrophotometers. azooptics.com A similar high-energy π → π* transition exists for the C=O group as well.

Crucially, the Woodward-Fieser rules, which are used to predict the λmax of conjugated systems, are not applicable to this compound because its chromophores are not conjugated. amrita.eduscribd.com

Table 2: Expected UV-Vis Absorption Maxima (λmax) for this compound

ChromophoreElectronic TransitionExpected λmax (nm)Expected Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹)
C=O (Ketone)n → π~270 - 300Weak (~10 - 30)
C=C (Alkene)π → π< 200Strong (> 10,000)

X-ray Crystallography of this compound Derivatives for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com However, obtaining a single crystal of sufficient quality is often the most challenging step, especially for flexible, non-polar, acyclic molecules like this compound, which have a low propensity to form ordered crystal lattices.

Direct crystallization of this compound is unlikely to be successful. Therefore, structural determination would necessitate the synthesis of a suitable crystalline derivative. An ideal derivative would introduce functionalities that promote strong, directional intermolecular interactions, such as hydrogen bonding, thereby facilitating crystal packing. Common derivatives for ketones that achieve this include:

Semicarbazones

2,4-Dinitrophenylhydrazones

These derivatives introduce polar N-H groups and aromatic rings, which significantly increase the likelihood of forming a well-ordered crystal. Alternatively, modern co-crystallization techniques using "chaperone" molecules, which form host-guest complexes with flexible analytes, could be employed to induce crystallization. nih.gov

A successful single-crystal X-ray diffraction analysis of a this compound derivative would provide a wealth of precise structural information, including:

Unambiguous Stereochemistry: The geometry of the C6=C7 double bond would be definitively confirmed as either E (trans) or Z (cis).

Bond Parameters: High-precision measurements of all bond lengths and bond angles within the molecule.

Solid-State Conformation: The exact torsional angles defining the conformation of the pentyl and ethyl-ketone fragments as they exist in the crystal lattice.

Intermolecular Interactions: A detailed map of how the molecules pack together in the crystal, revealing any hydrogen bonds, van der Waals contacts, or other non-covalent interactions that stabilize the solid-state structure. mdpi.com

This data provides an experimental benchmark that is invaluable for validating and refining the results from computational models and other spectroscopic analyses.

Computational Chemistry and Theoretical Investigations of Dodec 6 En 3 One

Density Functional Theory (DFT) Calculations for Dodec-6-en-3-one

DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like this compound, DFT calculations would provide fundamental insights into its molecular properties.

A foundational step in computational analysis is to determine the most stable three-dimensional structure of the molecule. This involves geometry optimization, where the energy of the molecule is minimized with respect to the positions of its atoms. For a flexible molecule like this compound, with a long aliphatic chain and a double bond, multiple conformers (different spatial arrangements of the atoms) are possible due to rotation around single bonds. A conformational analysis would be performed to identify the various low-energy conformers and determine the global minimum energy structure. This would involve systematically exploring the potential energy surface of the molecule.

Once the optimized geometry is obtained, DFT would be used to calculate the electronic properties. This includes analyzing the distribution of electron density, electrostatic potential, and the energies and shapes of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter for predicting the chemical reactivity and stability of the molecule.

DFT calculations can predict various spectroscopic data. By calculating the magnetic shielding tensors, one can predict the Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) for this compound. Furthermore, by calculating the second derivatives of the energy with respect to atomic positions, the vibrational frequencies corresponding to the infrared (IR) spectrum can be predicted. These theoretical spectra can be invaluable for interpreting experimental data and confirming the structure of the compound.

Molecular Dynamics Simulations of this compound in Various Environments

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. An MD simulation of this compound would involve placing the molecule in a simulated environment, such as in a vacuum, in a solvent like water, or within a lipid bilayer, and then calculating the trajectory of each atom based on a given force field. This would allow for the study of its dynamic behavior, conformational changes over time, and its interactions with the surrounding environment.

Theoretical Studies on Reaction Mechanisms and Transition States of this compound

Theoretical methods, particularly DFT, are extensively used to study the mechanisms of chemical reactions. For this compound, this could involve modeling its reactions, such as oxidation, reduction, or cycloaddition. Researchers would calculate the potential energy surface for a proposed reaction pathway, identifying the structures and energies of reactants, products, intermediates, and, crucially, the transition states. The activation energy derived from the transition state energy provides a prediction of the reaction rate.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. If a set of this compound derivatives with known activities (e.g., as pheromones or antimicrobial agents) were available, a QSAR model could be developed. This would involve calculating a variety of molecular descriptors (e.g., electronic, steric, and hydrophobic properties) for each derivative and then using statistical methods to correlate these descriptors with the observed activity. The resulting model could then be used to predict the activity of new, unsynthesized derivatives.

In Silico Screening and Design of this compound Analogues

The exploration of the chemical space surrounding this compound through computational methods represents a modern approach to understanding its potential biological activities and for the rational design of novel, more potent, or selective analogues. While specific and detailed research on the in silico screening and design of this compound analogues is not extensively documented in publicly available literature, the principles of computational chemistry provide a robust framework for such investigations. These methodologies allow for the prediction of molecular properties, interactions with biological targets, and the virtual testing of large libraries of compounds, thereby accelerating the discovery process.

In silico screening for this compound analogues would typically commence with the identification of a putative biological target. This could be an enzyme, receptor, or other protein implicated in a disease pathway or a physiological process of interest. For instance, given the structural motifs present in this compound, potential targets could include enzymes involved in lipid metabolism or signaling pathways. Once a target is selected, its three-dimensional structure, often obtained from crystallographic data or homology modeling, is used for molecular docking studies.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand (in this case, a this compound analogue) when bound to a target protein. ijprajournal.comnih.govsciencebiology.org This method calculates a scoring function to estimate the binding affinity, with lower scores generally indicating a more favorable interaction. stifar.ac.idnih.gov

The design of this compound analogues for in silico screening would involve systematic modifications to the parent structure. These modifications could include:

Alteration of the alkyl chain length: Increasing or decreasing the number of carbon atoms to probe the effect on binding pocket occupancy and hydrophobicity.

Modification of the ketone group: Replacement with other functional groups such as an alcohol, ester, or amide to explore different hydrogen bonding and polar interactions.

Introduction of cyclic moieties: Incorporating aromatic or aliphatic rings to enhance structural rigidity and introduce new interaction points.

Varying the position and stereochemistry of the double bond: Shifting the double bond along the carbon chain or altering its configuration (E/Z) to understand its influence on the molecule's conformation and fit within the binding site.

A hypothetical in silico screening workflow for this compound analogues against a target enzyme could be envisioned as follows: A virtual library of analogues would be generated based on the design principles outlined above. Each analogue would then be docked into the active site of the target enzyme. The results would be ranked based on their docking scores and the nature of their interactions with key amino acid residues in the active site.

For example, a study might investigate analogues with modifications at the C1 and C12 positions of the dodecane (B42187) chain, as well as alterations to the enone system. The predicted binding affinities from such a hypothetical molecular docking study are presented in Table 1.

AnalogueModificationPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
This compound Parent Compound-6.5Hydrophobic pocket, van der Waals interactions
Analogue A C1-phenyl substitution-7.8Pi-pi stacking with aromatic residue, increased hydrophobic interactions
Analogue B C12-hydroxyl group-7.2Hydrogen bonding with polar residue
Analogue C Ketone reduced to alcohol-6.8New hydrogen bond donor/acceptor potential
Analogue D Double bond shifted to C7-6.3Altered conformation, less optimal fit
Analogue E Cyclohexyl group at C1-8.1Enhanced hydrophobic interactions, better shape complementarity
This table is for illustrative purposes and the data is hypothetical.

Further refinement of the screening process could involve the application of Quantitative Structure-Activity Relationship (QSAR) models. QSAR studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.netnih.gov By identifying key molecular descriptors (e.g., electronic, steric, and hydrophobic properties) that correlate with activity, QSAR models can predict the potency of newly designed analogues without the need for initial docking, thus streamlining the screening of very large virtual libraries.

The most promising candidates identified through in silico screening would then be prioritized for chemical synthesis and subsequent in vitro and in vivo testing to validate the computational predictions. This iterative cycle of design, computational screening, synthesis, and biological evaluation is a cornerstone of modern drug discovery and can be effectively applied to the exploration of this compound and its chemical neighborhood.

Natural Occurrence, Biosynthesis, and Chemical Ecological Roles of Dodec 6 En 3 One Analogues

Identification and Isolation of Related Dodecenones/Dodecenols from Biological Sources

Dodec-6-en-3-one analogues, including various dodecenones and their corresponding alcohol forms (dodecenols), have been identified and isolated from a diverse range of biological sources, primarily within the insect kingdom. The identification process for these volatile and often trace-level compounds typically relies on sophisticated analytical techniques, with gas chromatography-mass spectrometry (GC-MS) being the most frequently used method for structural determination. rsc.org

Volatile methyl-branched ketones with carbon chains ranging from C6 to C18 are common in several insect orders. rsc.org For instance, certain ant species secrete 4-methyl-3-ketones and 6-methyl-3-ketone as alarm pheromones. rsc.org In Lepidoptera, a notable example is the identification of C15 and C17 secondary alcohols from moths, which function as potent attractants for males. rsc.org

The isolation process often begins with the extraction of pheromone glands or whole-body washes using a suitable solvent like n-heptane. slu.se These crude extracts are then subjected to various chromatographic techniques to separate and purify the compounds of interest before final identification.

Beyond insects, some related compounds can be found in other natural sources. For example, (Z)-dairy lactone, also known as (Z)-6-dodecen-gamma-lactone, is a related structural analogue found in butter, cheese, milk, and certain fruits like peaches. thegoodscentscompany.com

Table 1: Examples of Dodecenone/Dodecenol Analogues from Biological Sources

Compound TypeSpecific Compound ExampleBiological Source (Organism)Primary Function
Methyl-branched Ketone4-Methyl-3-ketonesAnts (Formicidae)Alarm Pheromone rsc.org
Unsaturated Alcohol(3Z,6Z)-Dodeca-3,6-dien-1-olTermites (Macrotermitinae)Trail & Sex Pheromone researchgate.net
Unsaturated Alcohol(E8,E10)-Dodecadienol (Codlemone)Codling Moth (Cydia pomonella)Sex Pheromone biorxiv.org
Lactone(Z)-6-Dodecen-gamma-lactoneDairy products, Peach fruitFlavor Component thegoodscentscompany.com

Biosynthetic Pathways and Enzymatic Mechanisms Leading to this compound Scaffolds

The biosynthesis of this compound and its analogues is intricately linked to fundamental metabolic pathways, which are then modified by specific enzymes to produce the final semiochemical.

The primary building blocks for most insect pheromones, including dodecenones, are derived from fatty acid metabolism. researchgate.net The process generally starts with acetyl-CoA, which is converted to malonyl-CoA. nih.gov Through the action of fatty acid synthase (FAS), these units are assembled into saturated fatty acids, such as palmitic acid (C16) or stearic acid (C18). researchgate.net

These long-chain fatty acids then undergo controlled chain-shortening through β-oxidation to achieve the desired carbon chain length, such as the C12 backbone of dodecenones. plos.org For instance, the biosynthesis of codlemone, (E,E)-8,10-dodecadien-1-ol, starts with palmitic acid (C16), which is shortened via two cycles of β-oxidation to produce lauric acid (C12). biorxiv.org

In some cases, methyl branches are incorporated into the carbon chain. This is achieved by substituting a methylmalonyl-CoA unit, derived from amino acids like valine, isoleucine, or succinate, in place of a malonyl-CoA unit during the early stages of fatty acid chain elongation. psu.eduncsu.edu

Once the correct carbon skeleton is formed, specific enzymes introduce the characteristic functional groups.

Desaturases: These enzymes are crucial for creating double bonds at specific positions within the fatty acyl chain. jst.go.jp Fatty acyl-CoA desaturases are a diverse family of enzymes that introduce cis or trans double bonds, contributing significantly to the vast structural diversity of insect pheromones. biorxiv.org For example, a Δ11-desaturase is known to act on palmitate to produce (Z)-11-hexadecenoate, a common precursor for several moth pheromones. core.ac.uk The production of conjugated diene systems, as seen in codlemone, can involve two sequential desaturation steps by a single, specialized desaturase enzyme. biorxiv.org

Reductases and Oxidases: The terminal functional group is typically formed through a series of reduction and oxidation steps. Fatty acyl-CoA reductases (FARs) convert the fatty acyl precursors into fatty alcohols. core.ac.uk These alcohols can be the final pheromone component or can be further oxidized by alcohol oxidases to form aldehydes. researchgate.net The formation of a ketone group, such as the 3-oxo function in this compound, can occur through the oxidation of a secondary alcohol intermediate. ncsu.edu In the German cockroach, for example, a C29 dimethylalkane is first hydroxylated to an alcohol and then oxidized at the 2-position to form the methyl ketone sex pheromone. ncsu.edu Ketone reductases can also work in the reverse direction, converting ketones to their corresponding alcohols.

Chemical Ecology of this compound and its Derivatives

Semiochemicals are informational molecules that mediate interactions between organisms. researchgate.net this compound and its analogues function as key players in the chemical language of many species.

Chemical communication is vital for behaviors such as mating, marking territory, signaling alarm, and organizing social structures. bibliomed.orgfrontiersin.org Compounds like dodecenones and dodecenols are often components of complex pheromone blends, where the specific ratio of components is critical for eliciting the correct behavioral response. researchgate.net

Intra-species communication: Within a single species, these compounds primarily function as pheromones. For example, (3Z,6Z)-dodeca-3,6-dien-1-ol acts as both a trail-following and a sex pheromone in certain termite species, illustrating chemical parsimony. researchgate.net In the codling moth, (E,E)-8,10-dodecadienol is the potent sex pheromone released by females to attract males for mating. slu.se

Inter-species communication: The same chemical signals can also be intercepted by other species. Predators and parasitoids often eavesdrop on the pheromones of their prey or hosts to locate them. researchgate.net This phenomenon is a key aspect of inter-species chemical communication. For instance, parasitic wasps can use the aggregation pheromones of their herbivorous insect hosts as a cue to find them. bibliomed.org

The function of a semiochemical is defined by the relationship between the emitter and the receiver.

Pheromones: These chemicals benefit both the emitter and the receiver, mediating interactions within the same species. researchgate.net Sex attractant pheromones are a classic example, leading to successful reproduction. Alarm pheromones, such as the methyl-branched ketones released by ants, alert colony members to danger. rsc.org

Kairomones: These signals benefit the receiver but are disadvantageous to the emitter. researchgate.net A prime example is the attraction of predators to the sex pheromones of their prey. enea.it The alarm pheromone of aphids, (E)-β-farnesene, and its analogues act as a kairomone for the parasitoid Diaeretiella rapae, guiding it to its host. nih.gov Studies have shown that predators like Elatophilus spp. are significantly attracted to the sex pheromones of their prey, pine bast scales, demonstrating a clear kairomonal effect. enea.it

Table 2: Semiochemical Functions of this compound Analogues

Compound ExampleEmitter SpeciesReceiver SpeciesSemiochemical ClassObserved Effect
(E,E)-8,10-DodecadienolCodling Moth (Female)Codling Moth (Male)PheromoneSex attraction slu.se
4-Methyl-3-ketonesAntsAnts (conspecifics)PheromoneAlarm signaling rsc.org
Matsucoccus feytaudi sex pheromonePine Bast ScaleElatophilus spp. (predator)KairomoneAttraction of predator to prey enea.it
(E)-β-Farnesene (analogue)AphidsDiaeretiella rapae (parasitoid)KairomoneAttraction of parasitoid to host nih.gov

Compound Index

Chemical Basis of Biological Activity and Receptor Interactions

The biological activity of semiochemicals, including analogues of this compound, is intrinsically linked to their molecular structure. Subtle variations in the carbon chain length, the position and configuration of double bonds, and the nature of the functional group can dramatically alter their function and specificity. numberanalytics.comtandfonline.com

Structure-Activity Relationships:

The principle of structure-activity relationships is fundamental to understanding how insects perceive and respond to chemical cues. numberanalytics.com For pheromones, the natural compound produced by the insect is typically the most effective in eliciting a behavioral response. annualreviews.org Key structural features that influence the activity of this compound analogues include:

Functional Group: The type of oxygen-containing functional group (e.g., ketone, alcohol, aldehyde) is critical. For instance, many moth sex pheromones are fatty acid derivatives, including alcohols and aldehydes. numberanalytics.com The ketone group in this compound suggests a potential role as a sex or aggregation pheromone, as ketone-containing hydrocarbons are known contact sex pheromones in some insects, such as the German cockroach. nih.gov

Chain Length: Pheromones released into the air typically possess a carbon chain of 5 to 20 atoms. wikipedia.org The C12 backbone of dodecenone analogues falls squarely within this range, balancing sufficient structural complexity for species-specific coding with adequate volatility for airborne transmission. wikipedia.org

Double Bond Position and Geometry: The location and stereochemistry (cis/Z or trans/E) of the double bond are crucial for receptor binding and subsequent biological activity. tandfonline.com Even minor shifts in the double bond's position can lead to a significant loss of or change in activity, sometimes resulting in behavioral inhibition rather than attraction.

Systematic studies involving the synthesis and testing of numerous pheromone analogues have consistently shown that the natural pheromone is the most potent. annualreviews.org However, some synthetic analogues, termed parapheromones, can sometimes exhibit agonistic (mimicking), synergistic (enhancing), or antagonistic (inhibiting) effects. annualreviews.orgnih.gov These anthropogenic compounds are valuable tools for studying the structure-activity relationships of insect olfaction. annualreviews.orgnih.gov

Receptor Interactions:

Insects detect volatile chemical signals like pheromones through specialized olfactory receptor neurons (ORNs) located in sensory hairs called sensilla, most commonly on their antennae. frontiersin.orgnih.gov The interaction between a pheromone molecule and its receptor is a highly specific process that initiates a signal transduction cascade, ultimately leading to a behavioral response. wikipedia.org

The current understanding of this process involves several key proteins:

Odorant-Binding Proteins (OBPs): These proteins are found in the aqueous lymph surrounding the dendrites of ORNs. nih.gov They are thought to bind to hydrophobic pheromone molecules upon their entry into the sensillum and transport them to the olfactory receptors.

Sensory Neuron Membrane Proteins (SNMPs): SNMP1, a co-receptor, is believed to facilitate the release of the pheromone from the OBP and its transfer to the olfactory receptor. nih.gov

Olfactory Receptors (ORs): These are transmembrane proteins that form a ligand-gated ion channel complex. wikipedia.orgnih.gov In insects, ORs are a distinct family of proteins, different from the G protein-coupled receptors (GPCRs) that mediate olfaction in vertebrates. wikipedia.org The binding of a specific pheromone molecule, or a blend of molecules, to an OR triggers the opening of the ion channel, leading to the depolarization of the neuron and the generation of a nerve impulse. wikipedia.org

The specificity of this system is remarkable. Often, a single type of OR is expressed in a given ORN, following a "one receptor per neuron" rule. nih.gov This allows for the precise detection and discrimination of species-specific pheromone blends from the vast array of other volatile compounds in the environment. nih.gov

Recent research has begun to unravel the specifics of these interactions at a molecular level. For example, the first odorant receptor in termites was recently deorphanized, identifying PsimOR14 as the receptor for the trail-following pheromone neocembrene (B1238059) in Prorhinotermes simplex. biorxiv.orgelifesciences.org Such studies, often employing techniques like expressing candidate ORs in Drosophila neurons, are crucial for understanding the evolution of chemical communication. biorxiv.org While the specific receptors for dodecenone analogues have not been fully characterized, it is hypothesized that they bind to specific ORs within the transmembrane region, primarily through hydrophobic interactions. elifesciences.org The conformation, or three-dimensional shape, of the odorant molecule is a critical determinant for both binding to and activating the receptor. nih.gov

Applications of Dodec 6 En 3 One in Advanced Chemical Science and Technology

Dodec-6-en-3-one as a Versatile Chemical Building Block in Organic Synthesis

The presence of both a ketone and an alkene group in this compound makes it a valuable intermediate or starting material for the synthesis of more complex molecules. Each functional group offers a site for specific chemical transformations, allowing for the construction of diverse molecular architectures.

The ketone group can undergo a variety of reactions common to carbonyl compounds. These include:

Reduction: The carbonyl can be reduced to a secondary alcohol, yielding dodec-6-en-3-ol.

Nucleophilic Addition: Reactions with organometallic reagents like Grignard or organolithium reagents can introduce new carbon-carbon bonds at the carbonyl carbon. libretexts.org

Wittig Reaction: This reaction can convert the ketone into a new alkene, creating a diene system within the molecule.

Ketonization: Long-chain esters can be transformed into ketones, suggesting that this compound could be synthesized from corresponding ester precursors. pjoes.com

The carbon-carbon double bond, located in the middle of the aliphatic chain, can also participate in several addition reactions:

Hydrogenation: The alkene can be selectively reduced to an alkane, yielding dodecan-3-one.

Halogenation: Addition of halogens (e.g., Br₂, Cl₂) across the double bond results in a dihalogenated alkane.

Epoxidation: Reaction with peroxy acids can form an epoxide, a versatile intermediate for further functionalization.

Oxidative Cleavage: Strong oxidizing agents can cleave the double bond, yielding smaller carboxylic acids or aldehydes.

The conjugated nature of α,β-unsaturated ketones makes them susceptible to nucleophilic attack at the β-carbon, a reactivity pattern known as vinylogous reactivity. wikipedia.org While this compound is not an α,β-unsaturated ketone, its double bond can still influence reactions at the ketone and vice-versa, or the two sites can be reacted sequentially to build complex structures. For instance, α,β-unsaturated carbonyls are known to be excellent dienophiles in Diels-Alder reactions. wikipedia.org

Table 1: Potential Synthetic Transformations of this compound

Functional GroupReaction TypeReagent(s)Resulting Product Class
Ketone (C=O)ReductionNaBH₄, LiAlH₄Secondary Alcohol (dodec-6-en-3-ol)
Ketone (C=O)Grignard ReactionR-MgBrTertiary Alcohol
Alkene (C=C)HydrogenationH₂, Pd/CSaturated Ketone (dodecan-3-one)
Alkene (C=C)Epoxidationm-CPBAEpoxy-ketone
Alkene (C=C)Hydroboration-Oxidation1. BH₃ 2. H₂O₂, NaOHHydroxy-ketone

Potential Applications in Polymer Chemistry and Material Science

The dual functionality of this compound also suggests its potential use in the synthesis of novel polymers and advanced materials.

Role in the Development of Phase Change Materials

Phase Change Materials (PCMs) are substances that absorb and release large amounts of thermal energy at a nearly constant temperature during a phase transition (e.g., melting and freezing). pcmproducts.net Organic compounds, particularly those with long alkyl chains like fatty acids, esters, and alkanes, are a major class of PCMs. mdpi.comnih.gov

This compound, with its C12 aliphatic chain, fits the structural profile of an organic PCM. The melting point and latent heat of fusion of long-chain organic molecules are strongly dependent on their molecular structure, chain length, and functional groups. mdpi.comresearchgate.net

Structural Influence: The long, flexible carbon chain allows for significant changes in conformational entropy upon melting, which contributes to a high enthalpy of fusion. mdpi.com The presence of a polar ketone group can lead to stronger intermolecular interactions compared to simple alkanes, which typically increases the melting point.

Potential Properties: Organic PCMs with 12 to 20 carbons often have melting points suitable for applications in buildings and thermal energy storage. mdpi.comresearchgate.net For comparison, n-dodecane (C12) has a melting point of -10 °C, while other C12 compounds like lauric acid melt at 44 °C. It is plausible that this compound would have a melting temperature within a useful range for low-temperature thermal energy storage. However, its specific thermophysical properties would need to be determined experimentally. The low thermal conductivity common to organic PCMs could be a factor, potentially requiring the addition of conductive materials like carbon nanotubes to enhance heat transfer. rsc.orgmdpi.com

Table 2: Comparison of Thermal Properties of Selected Organic PCMs

CompoundChemical FamilyMelting Point (°C)Latent Heat of Fusion (kJ/kg)
n-DodecaneAlkane-9.6216
1-DodecanolFatty Alcohol24201
Lauric Acid (Dodecanoic acid)Fatty Acid44.2178
Ditetradecyl adipate (B1204190) (DTA)Long-chain Diester44142.4 researchgate.net
This compoundUnsaturated KetoneHypotheticalHypothetical

Data for known PCMs sourced from various databases and literature. researchgate.netresearchgate.net Properties for this compound are hypothetical and would require experimental validation.

Utilization in Fragrance and Flavor Chemistry (Excluding Consumer Product Formulation Details)

Aliphatic ketones play a significant role in the fragrance and flavor industry. acs.orgslideshare.net Their scent profiles are diverse, ranging from fruity and floral to waxy and nutty, depending on the chain length, saturation, and position of the carbonyl group. dropofodor.com

While aliphatic monoketones often play a modest role, certain structures are key aroma compounds. acs.org For example, odd-numbered methyl ketones (C7, C9, C11) contribute to cheese flavors. acs.org In perfumery, ketones are invaluable for adding depth and character to fragrance compositions. dropofodor.com

The structure of this compound, a C12 unsaturated ketone, suggests it would possess distinct olfactory properties. Related C12 compounds are known for their fragrance and flavor contributions:

(Z)-dairy lactone (γ-(6Z)-dodec-6-enolactone): This compound is noted for its creamy, milky, and fruity (peach, apricot) aroma and is used in dairy and fruit flavors. thegoodscentscompany.com

Given these examples, this compound is likely to have a complex odor profile, potentially combining waxy, green, and fatty notes from the long unsaturated alkyl chain with fruity or metallic nuances from the ketone group. Its potential utility lies in its ability to act as a modifier, adding complexity and richness to fragrance compositions without being the dominant note.

Table 3: Odor Profiles of Structurally Related Flavor and Fragrance Compounds

Compound NameChemical ClassReported Odor/Flavor Profile
(3E,5Z)-1,3,5-UndecatrieneUnsaturated HydrocarbonGreen, musty, galbanum-like. acs.org
2-HeptanoneAliphatic KetoneFruity, cheesy, blue cheese note. perfumerflavorist.com
3-OctanoneAliphatic KetoneLavender, earthy, mushroom-like. acs.org
(Z)-dairy lactoneLactoneCreamy, milky, fruity, peach, coconut. thegoodscentscompany.com

Environmental Aspects and Degradation Pathways of this compound

Understanding the environmental fate of a chemical is crucial for assessing its sustainability. For this compound, degradation would likely proceed through pathways common to other long-chain aliphatic ketones and alkenes.

The primary mechanisms for environmental degradation are biodegradation and abiotic processes like oxidation.

Biodegradation: Long-chain ketones and alkenes are known to be biodegradable. pjoes.com Microorganisms, particularly bacteria and fungi, can metabolize such compounds. One likely pathway for the aliphatic chain is β-oxidation, similar to the degradation of fatty acids. Sulfate-reducing bacteria have been shown to oxidize n-alkenes, producing n-ketones as metabolites, which are then further degraded. nih.gov The presence of the ketone group might influence the rate and pathway of microbial degradation. Studies on the fungus Beauveria bassiana show its ability to degrade raspberry ketone, indicating that fungi possess enzymatic systems for breaking down ketonic structures. acs.org However, some studies have shown that certain complex ketones can be poorly biodegradable. researchgate.net

Oxidation: The carbon-carbon double bond is a site for atmospheric oxidation, primarily by reaction with hydroxyl radicals or ozone. This would lead to the cleavage of the molecule into smaller, more water-soluble, and generally more biodegradable compounds.

Thermal Degradation: At elevated temperatures, long-chain ketones can undergo thermal cracking to form shorter-chain alkanes and alkenes. rsc.org

Future Research Directions and Unexplored Avenues for Dodec 6 En 3 One

Development of Novel and Sustainable Synthetic Routes

The development of efficient and environmentally benign methods for the synthesis of Dodec-6-en-3-one is a primary area for future investigation. Traditional approaches to ketone synthesis often rely on harsh reagents and generate significant waste. Future research should focus on catalytic and atom-economical strategies.

One promising avenue is the application of modern cross-coupling reactions. nih.gov For instance, a photoredox-catalyzed coupling of a C12 carboxylic acid derivative with an organometallic reagent could provide a direct and modular route to the target molecule. nih.gov Additionally, leveraging abundant and renewable starting materials will be crucial for sustainability. Biocatalytic methods, employing engineered enzymes, could offer a highly selective and green alternative for the synthesis of this compound.

Synthetic StrategyPotential Starting MaterialsKey Advantages
Catalytic Cross-CouplingDodec-6-enoic acid, organozinc reagentHigh functional group tolerance, mild reaction conditions
BiocatalysisDodecanol derivativeHigh stereoselectivity, environmentally friendly
Tandem Metathesis/OxidationHept-1-ene, Pentan-2-oneAtom economy, reduced waste
Friedel-Crafts AcylationDodec-6-enoyl chloride, organocuprateForms a key carbon-carbon bond directly libretexts.org

Advanced Mechanistic Studies on Challenging Transformations

The unique structural motif of this compound, featuring a ketone and a non-conjugated double bond, makes it an excellent candidate for in-depth mechanistic studies. Understanding the reactivity of this compound can pave the way for its use as a versatile building block in organic synthesis.

A key area of investigation would be the selective functionalization of either the carbonyl group or the alkene. For instance, studying the kinetics and thermodynamics of conjugate addition reactions versus direct carbonyl addition would provide valuable insights. nerdfighteria.info The presence of the double bond at the γ-position could influence the electronics of the carbonyl group in unexpected ways, leading to unique reactivity.

Furthermore, exploring rearrangement reactions, such as photochemical rearrangements or acid-catalyzed isomerizations to the more stable α,β-unsaturated isomer, could reveal interesting mechanistic pathways. acs.org Advanced spectroscopic techniques, such as in-situ IR and NMR, coupled with computational modeling, will be instrumental in elucidating the transition states and intermediates of these transformations.

TransformationMechanistic QuestionPotential Application
Selective ReductionCan the ketone or alkene be selectively reduced?Access to diverse functionalized derivatives
IsomerizationWhat are the conditions for isomerization to the α,β-unsaturated ketone?Synthesis of conjugated systems
Cyclization ReactionsCan the alkene participate in intramolecular cyclizations?Formation of cyclic and bicyclic structures orgsyn.org
Michael AdditionHow does the remote double bond affect the reactivity of the enone system? researchgate.netUnderstanding fundamental reactivity researchgate.net

Integration of Artificial Intelligence and Machine Learning in this compound Research

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize chemical synthesis and discovery. iscientific.org For a molecule like this compound, where experimental data may be scarce, AI can play a crucial role in predicting its properties and designing efficient synthetic routes.

Retrosynthesis prediction algorithms can be employed to propose novel and unconventional synthetic pathways to this compound. nih.govchimia.ch These algorithms, trained on vast databases of chemical reactions, can identify starting materials and reaction conditions that a human chemist might overlook. nih.gov Furthermore, ML models can be developed to predict the reactivity of this compound in various transformations, guiding experimental design and saving valuable resources.

Another exciting application of AI is in the optimization of reaction conditions. By using machine learning algorithms to analyze the results of a small number of initial experiments, it is possible to predict the optimal conditions for a given reaction, such as temperature, solvent, and catalyst loading. This can significantly accelerate the process of developing new synthetic methods.

AI/ML ApplicationDescriptionPotential Impact
Retrosynthesis PlanningAI algorithms propose synthetic routes from commercially available starting materials. moleculemaker.orgDiscovery of novel and more efficient syntheses. moleculemaker.org
Reactivity PredictionML models predict the outcome of reactions involving this compound.Prioritization of experiments and reduction of trial-and-error.
Reaction OptimizationAlgorithms suggest optimal reaction conditions based on limited experimental data.Faster development of high-yielding and selective reactions.
Property PredictionPredicting physical and chemical properties of this compound and its analogues.Guiding the design of molecules with desired characteristics.

Exploration of Novel Biologically-Inspired Synthesis and Functionality

Nature often provides elegant and efficient solutions to complex chemical transformations. Biomimetic synthesis, which draws inspiration from biosynthetic pathways, offers a powerful strategy for the construction of complex molecules. wikipedia.org Future research could explore the possibility of a biomimetic synthesis of this compound, potentially starting from a linear polyene precursor.

Inspired by the biosynthesis of natural products, one could envision an enzyme-catalyzed cyclization or rearrangement of a carefully designed substrate to yield the target molecule. This approach not only offers a potentially more sustainable synthetic route but can also lead to the discovery of new enzymatic transformations.

Furthermore, the structural features of this compound may impart it with interesting biological activities. The α,β-unsaturated ketone moiety, which can be formed through isomerization, is a known pharmacophore present in many natural products and drug candidates. nih.govresearchgate.net Investigating the potential biological activity of this compound and its derivatives could open up new avenues in medicinal chemistry.

Computational Design of this compound Analogues with Tailored Reactivity

Computational chemistry provides a powerful toolkit for the rational design of molecules with specific properties. biorxiv.org In the context of this compound, computational methods can be used to design analogues with tailored reactivity, stability, and biological activity.

By systematically modifying the structure of this compound in silico, for example, by introducing substituents or altering the position of the double bond, it is possible to predict how these changes will affect its electronic properties and reactivity. This can guide the synthesis of new analogues with enhanced or completely novel chemical behavior. For instance, computational screening could identify analogues that are more susceptible to a desired chemical transformation or possess improved biological efficacy.

Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of this compound analogues with their predicted reactivity or biological activity. researchgate.net This would enable the rapid in silico screening of large virtual libraries of compounds, prioritizing the most promising candidates for synthesis and experimental evaluation.

Computational ApproachObjectiveExpected Outcome
Density Functional Theory (DFT)Calculate electronic structure and predict reactivity.Understanding of reaction mechanisms and substituent effects.
Molecular Dynamics (MD)Simulate the conformational behavior of this compound.Insight into the influence of conformation on reactivity.
Virtual ScreeningIdentify analogues with desired properties from a virtual library.Prioritization of synthetic targets.
QSAR ModelingCorrelate structure with activity. researchgate.netPredictive models for designing new analogues.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.